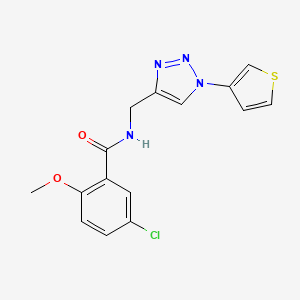

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c1-22-14-3-2-10(16)6-13(14)15(21)17-7-11-8-20(19-18-11)12-4-5-23-9-12/h2-6,8-9H,7H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVDRPUBBMRRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Attachment of the Thiophene Group: The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with an amine derivative under dehydrating conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted benzamides with various nucleophiles

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. The triazole ring enhances membrane permeability in bacterial cells, leading to effective inhibition of growth against various strains. In vitro studies have shown that related compounds display activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

Anticancer Properties

The compound is also being investigated for its anticancer properties. Studies have shown that derivatives of triazoles can induce cytotoxic effects on cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against estrogen receptor-positive breast adenocarcinoma cells (MCF7), suggesting that this compound may exhibit similar anticancer efficacy.

Antitumor Efficacy

A study evaluated the antitumor efficacy of various thiazole derivatives, including those similar to 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide. The results indicated that these compounds had lower IC50 values compared to standard chemotherapeutics like doxorubicin, demonstrating strong potential for cancer treatment.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of triazole derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, indicating their potential application in treating neurodegenerative diseases.

Summary of Research Findings

The following table summarizes key findings from studies related to the compound:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- 5-chloro-2-methoxy-N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- 5-chloro-2-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Uniqueness

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the specific combination of functional groups and the presence of the thiophene and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-chloro-2-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound features a benzamide core with a chloro and methoxy substitution, along with a thiophene moiety linked via a triazole ring. This structural configuration is believed to contribute significantly to its biological activities.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit notable anticancer properties. A study involving various substituted benzamides, including those with methoxy and chloro groups, demonstrated their efficacy against cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer) using the MTT assay protocol. The IC50 values were calculated to assess their potency:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A-549 | XX |

| 5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | HeLa | XX |

Note: Exact IC50 values for the compound need to be sourced from specific experimental studies.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies have suggested interactions with proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are critical in tumorigenesis and metastasis .

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have been evaluated for antimicrobial activity. The presence of the thiophene moiety is significant as it has been linked to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | XX |

| 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide | Escherichia coli | XX |

Note: Specific MIC values should be derived from experimental results.

Case Studies

Several studies have provided insights into the biological activity of similar compounds:

- Anticancer Studies : Research has shown that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, modifications in the substituents can lead to significant changes in their IC50 values and overall efficacy .

- Antimicrobial Studies : A comparative study on benzamide derivatives revealed that specific substitutions could enhance antimicrobial activity against diverse bacterial strains. The effectiveness was assessed using standard protocols like the broth microdilution method to determine MIC values .

Q & A

Q. Table 1: Key Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, rt, 12h | 65–75 | |

| Amide Coupling | EDC, HOBt, DMF, 0°C→rt, 24h | 80–85 | |

| Purification | Ethanol/water recrystallization | >95% purity |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-disubstitution) and amide bond integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 388.0652) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Advanced: How do substituent electronic effects influence reaction regioselectivity during triazole formation?

Methodological Answer:

The electron-withdrawing chloro and methoxy groups on the benzamide moiety alter electron density, affecting CuAAC kinetics. Computational studies (DFT) suggest that electron-deficient alkynes accelerate triazole formation but may favor 1,4-regioisomers. Experimental optimization (e.g., solvent polarity, Cu(I) catalyst loading) is required to mitigate competing pathways .

Advanced: What strategies are used to evaluate its biological activity in medicinal chemistry research?

Methodological Answer:

- In Vitro Assays :

- Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., EGFR kinase), guided by triazole-thiophene interactions .

Q. Table 2: Example Biological Data

| Assay | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.45 ± 0.02 | |

| Cytotoxicity | HeLa | 12.3 ± 1.1 |

Advanced: How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intraperitoneal administration .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility without altering activity .

Advanced: What are the key considerations for structure-activity relationship (SAR) studies?

Methodological Answer:

- Triazole Modifications : Replace thiophen-3-yl with pyridyl or phenyl groups to assess π-π stacking effects .

- Benzamide Substitutions : Introduce para-fluoro or methyl groups to evaluate steric vs. electronic contributions .

Basic: How are analytical methods validated for purity assessment?

Methodological Answer:

- HPLC Validation :

- Linearity (R² > 0.999 for 0.1–100 μg/mL),

- LOD/LOQ (0.05 μg/mL and 0.15 μg/mL, respectively),

- Intraday/interday precision (%RSD < 2%) .

Advanced: What computational tools predict metabolic stability?

Methodological Answer:

- ADMET Prediction : SwissADME or pkCSM to estimate CYP450 metabolism (e.g., CYP3A4 liability due to methoxy group) .

- MD Simulations : GROMACS for assessing binding mode retention in physiological conditions .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., ATCC-certified HeLa) and controls (e.g., cisplatin for cytotoxicity) .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Basic: What are the critical parameters for scaling up synthesis?

Methodological Answer:

- Catalyst Recovery : Immobilized Cu nanoparticles on silica for reusable triazole synthesis .

- Process Optimization : Flow chemistry for amide coupling to reduce reaction time (2h vs. 24h batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.